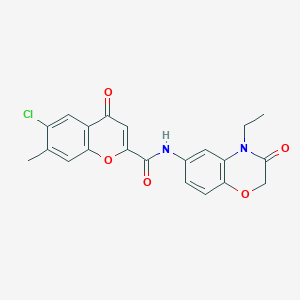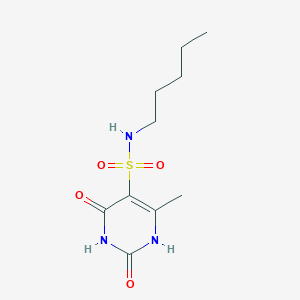![molecular formula C22H16ClN3O3 B11299410 N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11299410.png)
N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an oxadiazole ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide” typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the phenyl group: The oxadiazole ring is then functionalized with a phenyl group through a nucleophilic substitution reaction.
Formation of the benzamide structure: The final step involves the reaction of the chlorophenyl group with the oxadiazole derivative to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or chlorophenyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and benzamide moiety are known to influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
- N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]propionamide
Uniqueness
The unique combination of the chlorophenyl group, phenyl group, and oxadiazole ring in “N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide” may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents or materials.
Properties
Molecular Formula |
C22H16ClN3O3 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
InChI |
InChI=1S/C22H16ClN3O3/c23-17-11-5-6-12-18(17)24-22(27)16-10-4-7-13-19(16)28-14-20-25-21(26-29-20)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27) |
InChI Key |
VATUYZYMCBIIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-4-methyl-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11299329.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299340.png)
![(2E)-3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11299344.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11299364.png)
![N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11299367.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B11299368.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide](/img/structure/B11299370.png)
![2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11299372.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11299374.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11299378.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine](/img/structure/B11299379.png)
![N-(2-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11299386.png)


